2-メチル-1-フェニルブタン-1,3-ジオン

概要

説明

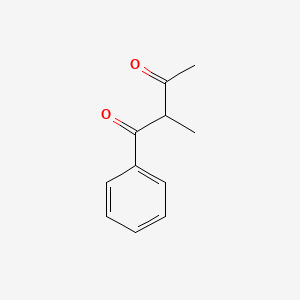

2-Methyl-1-phenylbutane-1,3-dione, also known as 2-methyl-1-phenylbutane-1,3-dione, is an organic chemical compound with the molecular formula C10H10O2. This compound has several applications in the scientific research field, including its use as a synthetic intermediate, a reagent for the synthesis of other compounds, and a catalyst for the synthesis of other compounds. It is also used as a model compound for studying the mechanism of action of other compounds. In

科学的研究の応用

有機合成

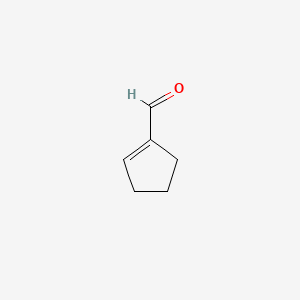

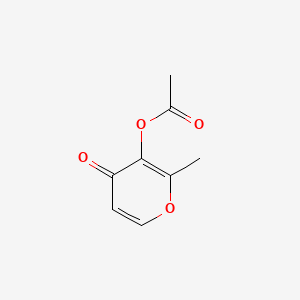

2-メチル-1-フェニルブタン-1,3-ジオン: は、様々な化学反応の前駆体として有機合成において使用されています。その構造は、複雑な分子の合成につながる改変を可能にします。 例えば、そのβ-ジケトン構造は求核付加反応に適しており、新しい官能基を導入したり、より大きな有機骨格を構築したりするために利用できます .

酸塩基化学

この化合物の酸性は、酸塩基化学において注目されています。研究では、その酸性を関連するβ-ジケトンと比較し、分子の構造が酸の強度に与える影響について考察しています。 これは、特に酸性の溶媒効果が最小限に抑えられるDMSOなどの溶媒において重要です .

互変異性体に関する研究

2-メチル-1-フェニルブタン-1,3-ジオン: は、ケト基とエノール基の存在により、異なる互変異性体として存在できます。 その互変異性体に関する研究は、これらの形の安定性とケト-エノール平衡に影響を与える要因に関する情報を明らかにすることができ、反応機構を理解する上で基本となります .

分析化学

分析化学において、2-メチル-1-フェニルブタン-1,3-ジオンの誘導体は蛍光プローブとして機能することができます。 例えば、ユウロピウムイオンとの組み合わせでの使用は、水溶液中の核酸を定量分析するための方法として提案されています .

光化学

光照射下でのこの化合物の挙動は、もう一つの興味深い分野です。 その光異性化に関する研究は、光が分子構造に与える影響と光応答性材料を開発する可能性を理解するために貴重なデータを提供します .

作用機序

is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is a liquid at room temperature .

In terms of its pharmacokinetics , the compound has a high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.73 , indicating its lipophilicity, which can influence its absorption and distribution within the body.

生化学分析

Biochemical Properties

2-Methyl-1-phenylbutane-1,3-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS). These interactions are crucial for understanding the compound’s role in cellular redox balance and its potential impact on oxidative stress-related diseases .

Cellular Effects

The effects of 2-Methyl-1-phenylbutane-1,3-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, 2-Methyl-1-phenylbutane-1,3-dione can induce apoptosis in cancer cells, thereby inhibiting their growth. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 2-Methyl-1-phenylbutane-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are involved in inflammatory responses. By binding to the active sites of these enzymes, 2-Methyl-1-phenylbutane-1,3-dione prevents the formation of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-phenylbutane-1,3-dione change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Methyl-1-phenylbutane-1,3-dione can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes. These adaptive responses help cells cope with the oxidative stress induced by the compound .

Dosage Effects in Animal Models

The effects of 2-Methyl-1-phenylbutane-1,3-dione vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. These threshold effects highlight the importance of dose optimization in therapeutic applications of 2-Methyl-1-phenylbutane-1,3-dione .

Metabolic Pathways

2-Methyl-1-phenylbutane-1,3-dione is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into more water-soluble metabolites. These metabolites are then excreted from the body, primarily through the renal route. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 2-Methyl-1-phenylbutane-1,3-dione is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, the compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2-Methyl-1-phenylbutane-1,3-dione is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell. These modifications are essential for the regulation of its biochemical activities .

特性

IUPAC Name |

2-methyl-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJRGVFXLVQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341019 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-24-2 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)

![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)